

Structural Definition & Nomenclature Analysis

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Compound of Interest

Compound Name: *Diisobutyl carbonate*

CAS No.: 539-92-4

Cat. No.: B1580929

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The common name "**Diisobutyl carbonate**" is widely recognized in industrial catalogs, but for regulatory filing and precise chemical communication, the IUPAC systematic name is required.

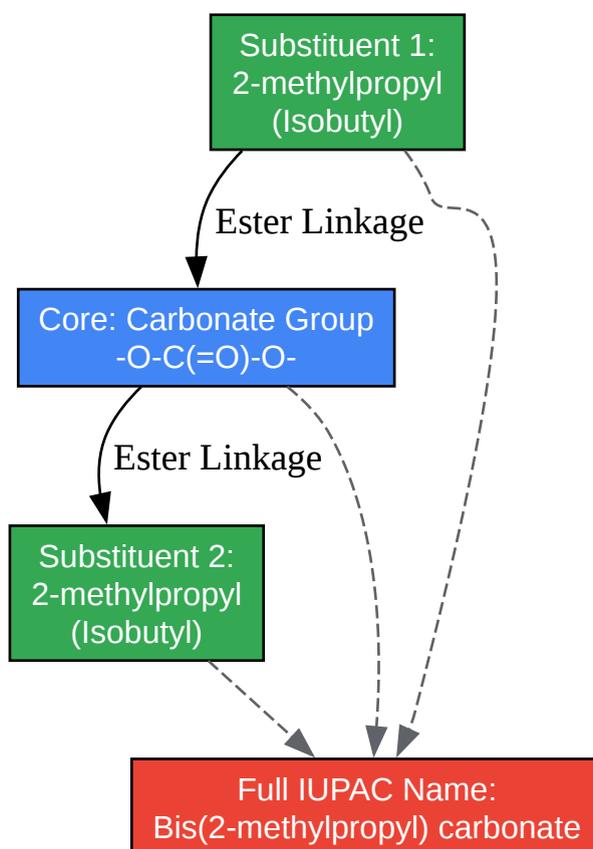
Systematic Name: Bis(2-methylpropyl) carbonate^{[1][2][3][4][5]}

Nomenclature Derivation

The name is derived by treating the molecule as a diester of carbonic acid.

- Parent Acid: Carbonic acid ().
- Substituent: The isobutyl group is systematically named 2-methylpropyl.
 - Parent chain: Propyl (3 carbons).
 - Substituent: Methyl group at position 2.^[4]
- Multiplicity: The prefix bis- is used (instead of di-) to avoid ambiguity, although "di-" is permitted for simple alkyl groups. However, "Bis(2-methylpropyl)" is the most rigorous description of the complex substituent.

DOT Diagram 1: Nomenclature Logic & Structure The following diagram visualizes the structural decomposition of the IUPAC name.



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Figure 1: Structural decomposition of Bis(2-methylpropyl) carbonate, highlighting the central carbonate core and the flanking 2-methylpropyl groups.

Physicochemical Profile

Understanding the physical constants is critical for process design, particularly when **Diisobutyl carbonate** (DIBC) is used as a solvent in high-temperature reactions where solvent retention is desired.

Table 1: Key Physicochemical Properties of Bis(2-methylpropyl) carbonate

Property	Value	Context for Application
CAS Registry Number	539-92-4	Unique Identifier for regulatory search.[5]
Molecular Formula		Stoichiometric calculations.
Molecular Weight	174.24 g/mol	Yield calculations.[5]
Boiling Point	188–190 °C	Excellent high-boiling solvent for driving reactions.[5]
Density	0.914 g/mL (at 20°C)	Phase separation planning (lighter than water).[5]
Refractive Index ()	1.407	Purity verification (Self-validating metric).[5]
Solubility	Immiscible in ; Miscible in EtOH, Ether	Standard organic workup compatible.[5]
Flash Point	~75 °C (Closed Cup)	Safety consideration for scale-up.

Synthesis & Manufacturing: A Self-Validating Protocol

While historical synthesis involved the phosgenation of isobutanol (hazardous), modern "Green Chemistry" utilizes Transesterification. This method reacts Dimethyl Carbonate (DMC) with Isobutanol.

Reaction Scheme:

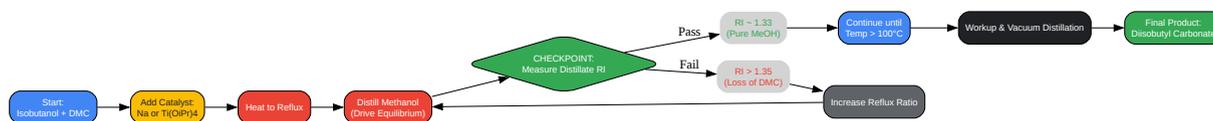
Experimental Protocol: Transesterification

Objective: Synthesize **Diisobutyl carbonate** via equilibrium displacement. Catalyst: Sodium Isobutoxide (generated in situ) or Titanium(IV) isopropoxide.

Step-by-Step Methodology:

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractionating column (Vigreux) topped with a distillation head.
- Charge: Add Isobutanol (2.5 eq) and Dimethyl Carbonate (1.0 eq) to the flask.
- Catalyst Addition: Add Sodium metal (0.5 mol%) carefully to generate sodium isobutoxide in situ, or add Titanium(IV) isopropoxide (1 mol%).
- Reaction Initiation: Heat the mixture. The reaction is driven by the removal of methanol.
- Azeotropic Distillation (The Driver):
 - DMC and Methanol form an azeotrope ($\sim 63^{\circ}\text{C}$). However, to drive the reaction to the di-substituted product, you must continuously remove Methanol.
 - Maintain the head temperature at $64\text{--}65^{\circ}\text{C}$ to distill off the Methanol/DMC azeotrope initially, then pure methanol as conversion increases.
- Self-Validating Checkpoint:
 - Validation: Collect an aliquot of the distillate. Measure the Refractive Index (RI).^[6]
 - Logic: Pure Methanol RI = 1.331. DMC RI = 1.368. If the RI rises significantly above 1.331, you are losing reactant (DMC), indicating the column efficiency is too low (reflux ratio needs increasing).
- Completion: The reaction is complete when the head temperature rises to the boiling point of Isobutanol (108°C), indicating no more Methanol is being generated.
- Purification:
 - Cool the mixture. Neutralize the catalyst (wash with dilute HCl for Na-based, or add water/filter for Ti-based).
 - Distill the crude product under reduced pressure. Collect the fraction boiling at $\sim 190^{\circ}\text{C}$ (atmospheric) or equivalent reduced pressure boiling point.

DOT Diagram 2: Synthesis Workflow & Logic



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Figure 2: Logical workflow for the transesterification synthesis, including a critical self-validating checkpoint based on refractive index monitoring.

Analytical Characterization

To confirm the identity of the synthesized material, compare spectral data against the following standard fingerprints.

- IR Spectroscopy:
 - Strong Band at $1740\text{--}1750\text{ cm}^{-1}$: Characteristic of the Carbonate $\text{C}=\text{O}$ stretch.
 - Bands at 1260 cm^{-1} : C-O stretching vibrations of the ester linkage.
 - Absence of OH stretch: Confirming full conversion of Isobutanol (no broad peak at 3400 cm^{-1}).
- ^1H NMR (CDCl_3 , 400 MHz):
 - 0.95 ppm (d, 12H): Methyl groups of the isobutyl chain.
 - 1.98 ppm (m, 2H): Methine (CH) proton.
 - 3.90 ppm (d, 4H): Methylene () protons adjacent to oxygen. Note: These are shifted downfield due to the electron-withdrawing carbonate group.[5]

Applications in Drug Development[11]

Diisobutyl carbonate serves two primary roles in pharmaceutical R&D:

- Green Solvent Replacement:
 - With a high boiling point (190°C) and low toxicity profile compared to halogenated solvents, DIBC is an effective medium for high-temperature cyclization reactions. It is biodegradable and classified as a "Green" solvent alternative in many contexts.
- Reagent for Carbamate Synthesis:
 - It acts as a carbonylating agent. Reaction with primary amines yields Isobutyl carbamates (R-NH-CO-O-iBu).[5] The isobutyloxycarbonyl (iBk) group is a carbamate protecting group, similar to Boc (tert-butyloxycarbonyl), but with different steric and lipophilic properties, potentially altering the solubility profile of the protected intermediate.

References

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